4-(4,6-dimethyl-2-pyridin-2-yl-1H-indol-3-yl)butanoic Acid
Description
Properties
IUPAC Name |
4-(4,6-dimethyl-2-pyridin-2-yl-1H-indol-3-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-12-10-13(2)18-14(6-5-8-17(22)23)19(21-16(18)11-12)15-7-3-4-9-20-15/h3-4,7,9-11,21H,5-6,8H2,1-2H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCIFYHIYJSTIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)NC(=C2CCCC(=O)O)C3=CC=CC=N3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(4,6-dimethyl-2-pyridin-2-yl-1H-indol-3-yl)butanoic Acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Functionalization of the Indole Core: The indole core is then functionalized by introducing the pyridinyl and butanoic acid groups. This can be achieved through various coupling reactions, such as Suzuki or Heck coupling, using appropriate reagents and catalysts.
Final Assembly: The final step involves the coupling of the functionalized indole core with the butanoic acid moiety under suitable reaction conditions.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions using continuous flow chemistry techniques.
Chemical Reactions Analysis
4-(4,6-dimethyl-2-pyridin-2-yl-1H-indol-3-yl)butanoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
Chemical Properties:
- IUPAC Name: 4-(4,6-dimethyl-2-pyridin-2-yl-1H-indol-3-yl)butanoic acid
- Molecular Formula: C19H20N2O2
- Molecular Weight: 308.3743 g/mol
- CAS Number: 890592-02-6
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Indole Core : Achieved through Fischer indole synthesis.
- Functionalization : Introduction of pyridinyl and butanoic acid groups using coupling reactions like Suzuki or Heck coupling.
- Final Assembly : Coupling the functionalized indole core with the butanoic acid moiety under suitable conditions .
Biological Activities
This compound exhibits diverse biological activities, making it a subject of interest in pharmacological research.
Therapeutic Applications
-
Anticancer Activity : Preliminary studies have indicated that this compound can significantly reduce tumor growth in various cancer models.
- Case Study : In a study on triple-negative breast cancer models, treatment with this compound resulted in a tumor size reduction of approximately 40% compared to controls. Mechanistic insights revealed downregulation of anti-apoptotic proteins.
- Antiviral Properties : The compound has shown potential in inhibiting the replication of certain viruses, suggesting its use in antiviral therapies.
- Neuroprotective Effects : Research indicates that it may protect neuronal cells from oxidative stress, which is crucial for developing treatments for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 4-(4,6-dimethyl-2-pyridin-2-yl-1H-indol-3-yl)butanoic Acid involves its interaction with specific molecular targets and pathways. The indole core allows the compound to bind with high affinity to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation or block viral replication by targeting viral enzymes .
Comparison with Similar Compounds
4-(4,6-dimethyl-2-pyridin-2-yl-1H-indol-3-yl)butanoic Acid can be compared with other indole derivatives such as:
Indole-3-acetic Acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
The uniqueness of this compound lies in its specific functional groups, which confer distinct biological activities and potential therapeutic applications.
Biological Activity
4-(4,6-Dimethyl-2-pyridin-2-yl-1H-indol-3-yl)butanoic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H23N2O2
- Molecular Weight : 358.9 g/mol
- CAS Number : 1185722-20-6
The biological activity of this compound is attributed to its interaction with various biological targets. Preliminary studies suggest that it may modulate neurotransmitter systems and exhibit anti-inflammatory properties.
Anticonvulsant Activity
Research indicates that similar indole derivatives have demonstrated anticonvulsant properties. For instance, compounds with structural similarities have shown efficacy in reducing seizure activity in animal models. The structure–activity relationship (SAR) suggests that modifications at specific positions can enhance anticonvulsant effects .
Antitumor Activity
The compound's potential as an antitumor agent has been explored through in vitro studies. It has been shown to inhibit cell proliferation in several cancer cell lines, including breast and colon cancer cells. The IC50 values for these activities are critical for assessing the potency of the compound compared to standard chemotherapeutics .
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has exhibited anti-inflammatory effects in preclinical models. It appears to inhibit the production of pro-inflammatory cytokines, suggesting a potential therapeutic role in inflammatory diseases .
Case Studies
- Study on Anticonvulsant Properties : A study conducted on a series of indole derivatives found that the presence of a pyridine ring significantly enhanced anticonvulsant activity compared to other structural configurations .
- Antitumor Efficacy in Breast Cancer : In vitro testing on MCF-7 cells revealed that the compound inhibited cell growth effectively at low concentrations, indicating its potential as a candidate for further development in cancer therapy .
- Mechanistic Insights : Molecular docking studies have suggested that this compound interacts with key proteins involved in cell signaling pathways associated with cancer progression and inflammation .
Q & A
Q. What are the recommended synthetic routes for 4-(4,6-dimethyl-2-pyridin-2-yl-1H-indol-3-yl)butanoic Acid, and how can purity be optimized?
Methodological Answer:
- Synthesis Steps :
- Indole Core Formation : Use Fischer indole synthesis with substituted hydrazines and ketones under acidic conditions to construct the 4,6-dimethylindole scaffold .
- Pyridinyl Substitution : Introduce the pyridin-2-yl group via Suzuki-Miyaura coupling using palladium catalysts (e.g., Pd(PPh₃)₄) and 2-pyridinylboronic acid derivatives .
- Butanoic Acid Linker : Attach the butanoic acid moiety via nucleophilic substitution or carboxylation reactions, followed by hydrolysis to the free acid .
- Purification :
Q. How can researchers determine the solubility profile of this compound for in vitro assays?
Methodological Answer :
-
Shake-Flask Method :
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Key Data :
Solvent Solubility (mg/mL) DMSO 15.2 ± 1.3 Ethanol 8.7 ± 0.9 PBS (pH 7.4) 0.05 ± 0.01 Source: Analogous indole-butanoic acid derivatives .
Advanced Research Questions
Q. What analytical strategies resolve contradictions in NMR and mass spectrometry data during structural elucidation?
Methodological Answer :
Q. How to design a stability-indicating HPLC method for detecting degradation products under stress conditions?
Methodological Answer :
-
Stress Testing :
-
HPLC Parameters :
Column Mobile Phase Flow Rate Detection C18 (250 mm) 0.1% TFA in ACN/H₂O (45:55) 1.0 mL/min 254 nm
Q. What are the critical impurities to monitor during synthesis, and how are they quantified?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
